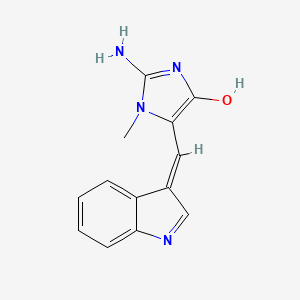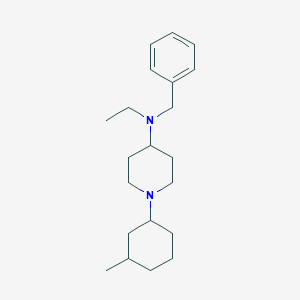
1-Cycloheptyl-4-(propan-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptyl-4-isopropylpiperazine is a piperazine derivative characterized by a cycloheptyl group attached to the nitrogen atom at the 1-position and an isopropyl group attached to the nitrogen atom at the 4-position. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-4-isopropylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cycloheptyl-4-isopropylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of hydrazine hydrate in a mixed solution of water.
Substitution: Substitution reactions can be carried out using chlorinating agents and other nucleophiles.
Major Products: The major products formed from these reactions include quaternary ammonium cations and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-Cycloheptyl-4-isopropylpiperazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cycloheptyl-4-isopropylpiperazine involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopentyl-4-isopropylpiperazine
- 1-Cyclohexyl-4-isopropylpiperazine
- 1-Cyclooctyl-4-isopropylpiperazine
Uniqueness: 1-Cycloheptyl-4-isopropylpiperazine is unique due to its specific cycloheptyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its binding affinity and selectivity towards specific receptors, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C14H28N2 |
|---|---|
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
1-cycloheptyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H28N2/c1-13(2)15-9-11-16(12-10-15)14-7-5-3-4-6-8-14/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
JYSKACGLFWOIJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)C2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z)-1-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)hydrazine](/img/structure/B10888193.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10888196.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate](/img/structure/B10888197.png)
![3-{[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B10888202.png)

![3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate](/img/structure/B10888217.png)
![(2-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10888227.png)

![(4Z)-5-methyl-4-[4-(methylsulfanyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10888239.png)


![Ethyl 4-carbamoyl-3-methyl-5-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10888255.png)

![3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10888282.png)
